molecular formula C36H75S3Sb B13832447 tris-(Dodecylthio)antimony

tris-(Dodecylthio)antimony

Cat. No.: B13832447
M. Wt: 725.9 g/mol
InChI Key: UJVGUYGIZTWRML-UHFFFAOYSA-K
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Description

Tris-(Dodecylthio)antimony is an organoantimony compound with the molecular formula C36H75S3Sb. It is characterized by the presence of three dodecylthio groups attached to an antimony atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris-(Dodecylthio)antimony typically involves the reaction of antimony trichloride with dodecylthiol in the presence of a base. The reaction proceeds as follows:

SbCl3+3C12H25SHSb(SC12H25)3+3HCl\text{SbCl}_3 + 3\text{C}_{12}\text{H}_{25}\text{SH} \rightarrow \text{Sb}(\text{SC}_{12}\text{H}_{25})_3 + 3\text{HCl} SbCl3​+3C12​H25​SH→Sb(SC12​H25​)3​+3HCl

This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the complete formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Tris-(Dodecylthio)antimony undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris-(Dodecylthio)antimony has several applications in scientific research:

Mechanism of Action

The mechanism by which tris-(Dodecylthio)antimony exerts its effects involves the interaction of the antimony atom with various molecular targets. In biological systems, antimony compounds are known to interact with thiol-containing biomolecules, leading to the formation of reactive antimony species. These species can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but potential targets include enzymes and proteins involved in cellular redox processes .

Comparison with Similar Compounds

Comparison: Tris-(Dodecylthio)antimony is unique due to the presence of long alkyl chains (dodecyl groups), which impart different solubility and reactivity properties compared to its phenyl and tolyl counterparts. This makes it particularly useful in applications where hydrophobicity and long-chain interactions are important .

Properties

Molecular Formula

C36H75S3Sb

Molecular Weight

725.9 g/mol

IUPAC Name

tris(dodecylsulfanyl)stibane

InChI

InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3

InChI Key

UJVGUYGIZTWRML-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCS[Sb](SCCCCCCCCCCCC)SCCCCCCCCCCCC

Origin of Product

United States

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